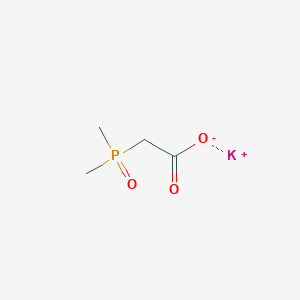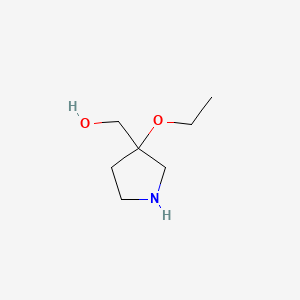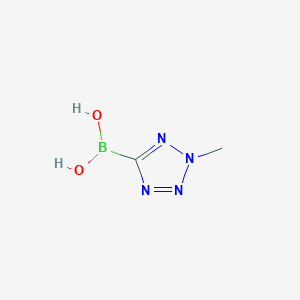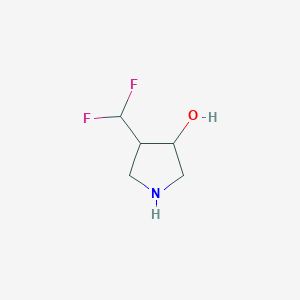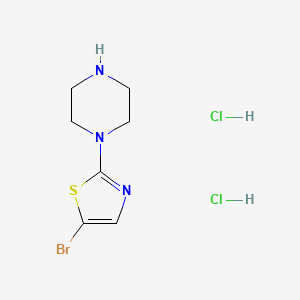![molecular formula C14H20N2O5 B13554649 Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitrophenyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-nitrobenzaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized carbamates and other derivatives.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate and tert-Butyl N-(3-hydroxypropyl)carbamate are similar in structure but differ in the length of the carbon chain attached to the hydroxy group. These compounds exhibit similar reactivity but may differ in their physical properties and solubility.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can lead to different reactivity and potential applications. The presence of multiple hydroxy groups can enhance its solubility and reactivity in certain reactions .
Conclusion
tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C14H20N2O5 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18) |
Clave InChI |
HABQSOAEHLQKKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)

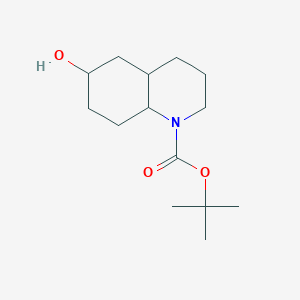

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)
